molecular formula C13H9F3N6OS2 B255808 N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

Cat. No. B255808
M. Wt: 386.4 g/mol
InChI Key: MNJRESMSMSEQRA-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide, also known as TTA-A2, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. TTA-A2 is a thiazole-based compound that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. It has also been shown to activate AMP-activated protein kinase (AMPK), a protein that plays a key role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, inhibit the growth of cancer cells, and improve glucose metabolism in animal models of diabetes. N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide has several advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and has shown promising results in various studies. Another advantage is that it is relatively easy to synthesize using a variety of methods. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to explore its potential use as a therapeutic agent for the treatment of various diseases, including cancer and diabetes. Additionally, more research is needed to determine its safety and efficacy in humans and to identify any potential side effects.

Synthesis Methods

N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide, followed by the reaction of the resulting intermediate with sodium azide and copper(I) iodide to obtain the final product. Other methods involve the use of different reagents and catalysts to obtain N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide with varying yields.

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.

properties

Product Name

N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

Molecular Formula

C13H9F3N6OS2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C13H9F3N6OS2/c14-13(15,16)8-2-1-3-9(6-8)22-12(19-20-21-22)25-7-10(23)18-11-17-4-5-24-11/h1-6H,7H2,(H,17,18,23)

InChI Key

MNJRESMSMSEQRA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)C(F)(F)F

Origin of Product

United States

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